- Multiple Actions of H2S-Releasing Peptides in Human β-Amyloid Expressing C. elegansACS Chemical Neuroscience, 2022, 13(23), 3378-3388,
Cas no 94744-50-0 (Fmoc-Aib-OH)

Fmoc-Aib-OH structure
اسم المنتج:Fmoc-Aib-OH
كاس عدد:94744-50-0
وسط:C19H19NO4
ميغاواط:325.358465433121
MDL:MFCD00151913
CID:61745
PubChem ID:2756096
Fmoc-Aib-OH الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Fmoc-2-Aminoisobutyric acid
- Fmoc-alpha-Me-Ala-OH
- Fmoc-alpha-aminoisobutyric acid
- 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propanoic acid
- 2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid
- Fmoc-α-Me-Ala-OH
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid
- 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid
- Fmoc-Aib-OH
- Fmoc-Alpha-Methylalanine
- Fmoc-
- FMOC-ALPHA-METHYL-ALANINE
- FMOC-A-ME-ALA-OH
- FMOC-A-METHYLALANINE
- FMOC-AMINOISOBUTYRIC ACID (FMOC-AIB-OH)
- N-Fmoc-2-aminoisobutyric acid
- N-Fmoc-aminoisobutyric acid
- 2-(Fmoc-amino)isobutyric Acid
- N-Fmoc-α-methylalanine
- N-Fmoc-2-methyl-DL-alanine
- Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl-
- 2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-2-METHYLPROPANOIC ACID
- PubChem16476
- N-Fmoc-alpha-meth
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methylalanine (ACI)
- 2-([[(9H-Fluoren-9-yl)methoxy]carbonyl]amino)-2-methylpropanoic acid
- 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methylpropanoic acid
- 2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-2-methylpropionic acid
- N-9-Fluorenylmethoxycarbonyl-α-aminoisobutyric acid
-
- MDL: MFCD00151913
- نواة داخلي: 1S/C19H19NO4/c1-19(2,17(21)22)20-18(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,11H2,1-2H3,(H,20,23)(H,21,22)
- مفتاح Inchi: HOZZVEPRYYCBTO-UHFFFAOYSA-N
- ابتسامات: O=C(NC(C)(C)C(O)=O)OCC1C2C(=CC=CC=2)C2C1=CC=CC=2
حساب السمة
- نوعية دقيقة: 325.131408g/mol
- تهمة السطحية: 0
- XLogP3: 3.2
- الرابطة الهيدروجينية المانحين العد: 2
- عدد مستقبلات الهيدروجين بوند: 4
- تدوير ملزمة العد: 5
- النظائر كتلة واحدة: 325.131408g/mol
- النظائر كتلة واحدة: 325.131408g/mol
- طوبولوجي سطح القطب: 75.6Ų
- عدد الذرات الثقيلة: 24
- تعقيدات: 468
- النظائر الذرية العد: 0
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- رابطة تساهمية وحدة العد: 1
- tautomeric العد: 2
- تهمة السطحية: 0
الخصائص التجريبية
- كثيف: 1.2820
- نقطة انصهار: 180.0 to 184.0 deg-C
- نقطة الغليان: 544.3℃ at 760 mmHg
- نقطة الوميض: 283 °C
- انكسار: 1.614
- بسا: 75.63000
- لوغب: 3.77920
- حساسية: Moisture Sensitive
Fmoc-Aib-OH أمن المعلومات
- رقم نقل البضائع الخطرة:NONH for all modes of transport
- WGK ألمانيا:3
- تعليمات السلامة: S22-S24/25
- فوكا و رمز:10-21
- ظروف التخزين:0-10°C
- مستوى الخطر:IRRITANT
Fmoc-Aib-OH بيانات الجمارك
- رمز النظام المنسق:2924299090
- بيانات الجمارك:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Fmoc-Aib-OH الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
AAPPTec | UZF011-100g |
Fmoc-Aib-OH |
94744-50-0 | 100g |
$195.00 | 2024-07-20 | ||
ChemScence | CS-W009269-1000g |
Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl- |
94744-50-0 | 99.57% | 1000g |
$695.0 | 2021-09-02 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003683-5g |
Fmoc-Aib-OH |
94744-50-0 | 97% | 5g |
¥58 | 2024-07-19 | |
abcr | AB175897-100 g |
Fmoc-alpha-methyl-alanine, 95% (Fmoc-Aib-OH); . |
94744-50-0 | 95% | 100g |
€184.70 | 2023-05-07 | |
abcr | AB175897-10 g |
Fmoc-alpha-methyl-alanine, 95% (Fmoc-Aib-OH); . |
94744-50-0 | 95% | 10g |
€80.40 | 2023-05-07 | |
Enamine | EN300-81267-0.1g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoic acid |
94744-50-0 | 95.0% | 0.1g |
$19.0 | 2025-02-20 | |
Enamine | EN300-81267-1.0g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoic acid |
94744-50-0 | 95.0% | 1.0g |
$26.0 | 2025-02-20 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H62211-25g |
2-(Fmoc-amino)isobutyric acid, 98% |
94744-50-0 | 98% | 25g |
¥12777.00 | 2023-03-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047154-100g |
Fmoc-Aib-OH |
94744-50-0 | 98% | 100g |
¥501.00 | 2024-04-24 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F0888-5G |
2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid |
94744-50-0 | >98.0%(T)(HPLC) | 5g |
¥120.00 | 2024-04-15 |
Fmoc-Aib-OH طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 10 min, 0 °C
1.2 0 °C; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
1.2 0 °C; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 10 min, 0 °C
1.2 6 h, 25 °C
1.2 6 h, 25 °C
المراجع
- Solid-phase synthesis of benzimidazole libraries biased for RNA targetsTetrahedron Letters, 2003, 44(14), 2807-2811,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; rt; 24 h, rt
المراجع
- Radical-Mediated Activation of Esters with a Copper/Selectfluor System: Synthesis of Bulky Amides and PeptidesJournal of Organic Chemistry, 2021, 86(7), 5401-5411,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Catalysts: Ytterbium triflate Solvents: Nitromethane
المراجع
- Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditionsIndian Journal of Chemistry, 2002, (1), 157-160,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Hydrochloric acid Catalysts: Zinc Solvents: Acetonitrile , Water
المراجع
- Zinc promoted rapid and efficient synthesis of Fmoc- and Z-α, α-dialkylamino acids under neutral conditionsIndian Journal of Chemistry, 2001, (1), 70-74,
طريقة الإنتاج 6
رد فعل الشرط
المراجع
- Preparation of human glucagon-like-peptide-1 mimics and their use in the treatment of diabetes and related conditions, World Intellectual Property Organization, , ,
طريقة الإنتاج 7
رد فعل الشرط
المراجع
- Synthesis and antiproliferative activity of culicinin D analogues containing simplified AHMOD-based residuesEuropean Journal of Medicinal Chemistry, 2019, 177, 235-246,
طريقة الإنتاج 8
رد فعل الشرط
المراجع
- Synthesis, conformational analysis and CB1 binding affinity of hairpin-like anandamide pseudopeptide mimeticsJournal of Peptide Science, 2006, 12(9), 575-591,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 2 h, rt
المراجع
- Fmoc-OPhth, the reagent of Fmoc protectionTetrahedron Letters, 2017, 58(16), 1600-1603,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 0 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
المراجع
- Proximity-Induced Reactivity and Product Selectivity with a Rationally Designed Bifunctional Peptide CatalystACS Catalysis, 2017, 7(11), 7704-7708,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 18 h, rt
المراجع
- Preparation of N-biaryl(hetero)arylsulphonamide amino acid derivatives as sphingosine 1-phosphate receptor type 1 antagonists useful in the treatment of diseases mediated by lymphocytes interactions, World Intellectual Property Organization, , ,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide , Dichloromethane ; 2 h, 25 °C
المراجع
- Synthesis of insulinotropic peptides by a solid and solution approach via preparation and coupling of several peptide fragments and use of a pseudoproline in one of the fragments, World Intellectual Property Organization, , ,
طريقة الإنتاج 13
رد فعل الشرط
المراجع
- DNA-binding ligands from peptide libraries containing unnatural amino acidsChemistry - A European Journal, 1998, 4(3), 425-433,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Diisopropylethylamine Solvents: Methanol , Dichloromethane ; 60 min, rt; 90 min, rt
المراجع
- Method for producing peptide compound containing N-substituted-amino acid residue, World Intellectual Property Organization, , ,
طريقة الإنتاج 15
رد فعل الشرط
المراجع
- Preparation of potent and efficient cytotoxic pentapeptides and their antibody drug conjugates for treating cancer, United States, , ,
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide , Dichloromethane ; 2 h, 25 °C
المراجع
- Insulinotropic peptide synthesis using solid and solution phase combination techniques, World Intellectual Property Organization, , ,
Fmoc-Aib-OH Raw materials
- Fmoc-Aib-OH
- 2-amino-2-methylpropanoic acid
- (9H-fluoren-9-yl)methyl chloroformate
- 2-Chlorotrityl chloride
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methylalanine 1,1-dimethylethyl ester
- Fmoc-OSu
- 1H-Isoindole-1,3(2H)-dione, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-
Fmoc-Aib-OH Preparation Products
Fmoc-Aib-OH الوثائق ذات الصلة
-
Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
94744-50-0 (Fmoc-Aib-OH) منتجات ذات صلة
- 1080-06-4(Methyl L-tyrosinate)
- 1132-26-9(2-amino-2-methyl-3-phenyl-propanoic acid)
- 672-87-7(Metyrosine)
- 672-86-6(α-Methyl-D-tyrosine)
- 194471-84-6(Fmoc-3-amino-1-cyclohexane carboxylic acid)
- 1231709-22-0((R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic Acid)
- 555-29-3(2-methyl-3-(3,4-dihydroxyphenyl)-dl-*alanine)
- 1131-15-3(3-phenyloxolane-2,5-dione)
- 77-23-6(pentoxyverine)
- 949-67-7(L-Tyrosine Ethyl Ester)
الموردين الموصى بهم
Suzhou Senfeida Chemical Co., Ltd
(CAS:94744-50-0)Fmoc-Aib-OH

نقاء:99.9%
كمية:200kg
الأسعار ($):استفسار
Amadis Chemical Company Limited
(CAS:94744-50-0)Fmoc-Aib-OH

نقاء:99%/99%
كمية:500g/1kg
الأسعار ($):298.0/566.0